2-iodo-N-(2-phenyl-2H-benzotriazol-5-yl)benzamide
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Overview
Description
2-IODO-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of an iodine atom, a phenyl group, and a benzotriazole moiety. Benzamides are known for their wide range of applications in medicinal chemistry, particularly due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-IODO-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE typically involves the reaction of 2-iodobenzoic acid with 2-phenyl-1,2,3-benzotriazole. The reaction is carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP). The reaction conditions usually involve refluxing the reactants in an appropriate solvent such as dichloromethane or tetrahydrofuran (THF) for several hours .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity .
Chemical Reactions Analysis
Types of Reactions
2-IODO-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The iodine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium azide in dimethylformamide (DMF) for azide substitution.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of azides or other substituted derivatives.
Scientific Research Applications
2-IODO-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including anticancer and antimicrobial properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism of action of 2-IODO-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, altering their activity and function. This interaction can lead to the inhibition of certain biological pathways, making it a potential candidate for therapeutic applications. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions .
Comparison with Similar Compounds
Similar Compounds
2-IODOBENZAMIDE: Similar structure but lacks the benzotriazole moiety.
2-PHENYL-1,2,3-BENZOTRIAZOLE: Similar structure but lacks the iodine and benzamide groups.
N-PHENYL-2-IODOBENZAMIDE: Similar structure but lacks the benzotriazole moiety.
Uniqueness
2-IODO-N-(2-PHENYL-1,2,3-BENZOTRIAZOL-5-YL)BENZAMIDE is unique due to the presence of both the iodine atom and the benzotriazole moiety. This combination imparts distinct chemical and biological properties to the compound, making it a valuable molecule for various applications .
Properties
Molecular Formula |
C19H13IN4O |
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Molecular Weight |
440.2 g/mol |
IUPAC Name |
2-iodo-N-(2-phenylbenzotriazol-5-yl)benzamide |
InChI |
InChI=1S/C19H13IN4O/c20-16-9-5-4-8-15(16)19(25)21-13-10-11-17-18(12-13)23-24(22-17)14-6-2-1-3-7-14/h1-12H,(H,21,25) |
InChI Key |
KXFOIIMPHFQSFN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)N2N=C3C=CC(=CC3=N2)NC(=O)C4=CC=CC=C4I |
Origin of Product |
United States |
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